3-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}pyridine
Description
3-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}pyridine is an organic compound that features a pyridine ring substituted with a nitrophenoxy group and a chlorophenylsulfanyl group
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)sulfanyl-5-nitrophenoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S/c18-12-3-5-16(6-4-12)24-17-9-13(20(21)22)8-15(10-17)23-14-2-1-7-19-11-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQVIVHPTOODQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}pyridine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 3-nitrophenol, followed by its reaction with a suitable halogenating agent to introduce the halogen group.
Formation of the chlorophenylsulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenating agent to form 4-chlorophenylsulfanyl chloride.
Coupling reaction: The final step involves the coupling of the nitrophenoxy intermediate with the chlorophenylsulfanyl intermediate in the presence of a base to form this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the chlorophenylsulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas and palladium catalyst, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Scientific Research Applications
3-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}pyridine can be compared with other similar compounds, such as:
3-[(4-Chlorophenyl)sulfanyl]propanoic acid: This compound has a similar chlorophenylsulfanyl group but lacks the nitrophenoxy and pyridine moieties.
3-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-3-hydroxy-3-phenylpropanoic acid: This compound has a similar chlorophenylsulfanyl group but includes a hydroxyphenyl group instead of the nitrophenoxy group.
The uniqueness of this compound lies in its combination of the nitrophenoxy and chlorophenylsulfanyl groups attached to a pyridine ring, which imparts distinct chemical and biological properties.
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